beta-ENDORPHIN
Description
Properties
IUPAC Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHFFDIMOUKDCZ-NTXHZHDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C158H251N39O46S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | beta-Endorphin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Beta-Endorphin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210135 | |
| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60617-12-1, 61214-51-5 | |
| Record name | beta-Endorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060617121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061214515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Proopiomelanocortin (POMC) Cleavage
This compound is derived from the precursor protein POMC, which undergoes tissue-specific proteolytic cleavage. In the anterior pituitary and immune cells, POMC is sequentially processed by prohormone convertases (PC1 and PC2) and carboxypeptidase E to yield beta-lipotropin (β-LPH). Further cleavage of β-LPH at the Lys-Arg site generates this compound(1-31), the biologically active form. Immunoelectron microscopy confirms that secretory granules in macrophages, lymphocytes, and granulocytes store this compound, enabling regulated release during inflammation.
Enzymatic Processing
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PC1/PC2 Activity : PC1 cleaves POMC into adrenocorticotropic hormone (ACTH) and β-LPH, while PC2 processes β-LPH into this compound(1-31).
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Tissue-Specific Variants : Truncated forms (e.g., this compound(1-27)) lack analgesic potency, underscoring the necessity of preserving the full 31-amino acid sequence.
Solid-Phase Chemical Synthesis
Methodology and Yield Optimization
The solid-phase synthesis of human this compound(1-31) involves stepwise addition of protected amino acids to a resin-bound chain. Using tert-butyloxycarbonyl (Boc) chemistry, a 32% yield was achieved, with purification via partition chromatography and paper electrophoresis. Critical steps include:
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Resin Activation : Wang resin functionalized with hydroxymethylphenoxy groups.
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Coupling Reactions : HOBt/DIC-mediated activation for each amino acid.
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Cleavage and Deprotection : Anhydrous hydrogen fluoride (HF) treatment to release the peptide and remove side-chain protecting groups.
Analytical Validation
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Purity Assessment : Thin-layer chromatography (TLC) and disc electrophoresis confirmed homogeneity.
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Bioactivity Testing : Intravenous administration in mice demonstrated 3.4-fold greater analgesic potency than morphine in tail-flick and hot-plate assays.
Affinity Purification Strategies
Immunoaffinity Chromatography
Monoclonal antibody 3-E7, immobilized on Sepharose 4B, selectively binds this compound from crude extracts. The protocol involves:
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Column Equilibration : Phosphate-buffered saline (PBS, pH 7.4).
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Sample Application : 10 mL of PBS-containing extract at 0.06 mL/min flow rate.
High-Performance Liquid Chromatography (HPLC)
Gradient Elution Conditions
Reverse-phase HPLC with C18 columns resolves this compound fragments. A representative gradient for separating this compound(1-31) from metabolites is shown below:
| Time (min) | % Solvent A (0.1% TFA in H2O) | % Solvent B (0.1% TFA in acetonitrile) |
|---|---|---|
| 0 | 100 | 0 |
| 3 | 100 | 0 |
| 33 | 50 | 50 |
| 38 | 0 | 100 |
| 40 | 0 | 100 |
| 43 | 100 | 0 |
Applications in Biotransformation Studies
In inflamed tissue homogenates, this compound(1-31) is rapidly cleaved at bonds including Tyr1-Gly2 and Lys19-Asn20, producing fragments like this compound(1-17) and this compound(20-31). Acidic pH (5.5) accelerates hydrolysis, mimicking inflammatory conditions.
Challenges in this compound Preparation
Stability and Degradation
Chemical Reactions Analysis
Beta-Endorphin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting this compound to its reduced form.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions are oxidized or reduced forms of this compound, which can have different biological activities .
Scientific Research Applications
Medical Applications
1. Pain Management
Beta-endorphin is well-known for its analgesic properties. It mimics the effects of morphine by binding to opioid receptors, making it an essential component in pain management strategies. Research indicates that exercise-induced increases in this compound levels correlate with reduced pain perception and improved mood states
2. Cardiovascular Effects
High doses of this compound have been shown to induce hypotensive effects and beneficial hormonal responses in hypertensive patients. Studies reveal significant reductions in blood pressure and systemic vascular resistance following this compound administration, highlighting its potential as a therapeutic agent for hypertension .
3. Immune Response Regulation
Recent studies suggest that this compound plays a role in regulating inflammation and oxidative stress. In animal models of asthma, this compound administration significantly reduced inflammatory markers and improved lung function by modulating oxidative stress pathways . This suggests a potential application in treating respiratory diseases.
Psychological Applications
1. Mood Enhancement
this compound is linked to the regulation of mood and emotional states. It is released during stress and physical activity, contributing to feelings of euphoria often referred to as the "runner's high." This connection has led to explorations of this compound's role in treating mood disorders such as depression
2. Non-Suicidal Self-Injury
Research indicates a positive association between this compound levels and the severity of self-inflicted injuries. Elevated levels post-injury may reinforce the behavior, suggesting that this compound could be a target for therapeutic interventions aimed at reducing non-suicidal self-injury behaviors .
Case Studies
Mechanism of Action
Beta-Endorphin exerts its effects by binding to mu opioid receptors, which are found throughout the body, brain, and cells of the immune system . As an agonist of these receptors, this compound inhibits the release of neurotransmitters like gamma-aminobutyric acid (GABA), leading to increased dopamine release and analgesic effects . The hypothalamus responds to pain signals by releasing this compound through the periaqueductal grey network, which primarily acts to inhibit GABA release .
Comparison with Similar Compounds
Beta-endorphin belongs to the opioid peptide family, which includes enkephalins, dynorphins, alpha-endorphin, and gamma-endorphin. Key distinctions in structure, receptor affinity, and physiological roles are outlined below.
Structural and Receptor Binding Differences
Key Insights :
- This compound’s extended structure allows dual binding to μ and δ receptors, unlike shorter enkephalins .
- Dynorphin’s preference for κ receptors distinguishes its role in neuropathic pain and dysphoria .
Functional and Pharmacological Comparisons
Analgesic Potency and Mechanisms
Key Insights :
- This compound’s prolonged action is linked to its resistance to enzymatic degradation compared to enkephalins .
- Its analgesic effects are naloxone-reversible, confirming opioid receptor mediation .
Stress and Mood Regulation
- This compound : Elevated plasma levels correlate with chronic stress and depression . Cholinergic pathways enhance its release in depressed patients, suggesting a biomarker role .
- ACTH/Cortisol : Co-released with this compound during stress but lag in secretion timing (e.g., cortisol peaks post-exercise) .
- Dynorphin: Induces dysphoric states, contrasting this compound’s euphoric effects .
Immune Modulation
- This compound: Stimulates T-cell proliferation via non-opioid receptors and counteracts prostaglandin E1 (PGE1)-induced immunosuppression .
- Enkephalins: Limited evidence for direct immune modulation compared to this compound .
Unique Interactions and Pathways
- Calmodulin Inhibition : this compound inhibits calmodulin’s activation of phosphodiesterase, a property absent in alpha-endorphin, gamma-endorphin, and enkephalins .
- Exercise Response: this compound rises during high-intensity (>80% VO₂ max) or prolonged (>1 hour) aerobic exercise, correlating with lactate thresholds and mood enhancement .
- Diurnal Rhythm : this compound levels peak in the morning (0800 hours), paralleling pain threshold variations .
Biological Activity
Beta-endorphin (β-endorphin) is a neuropeptide that plays a crucial role in various physiological processes, particularly in pain modulation, stress response, and immune regulation. This article delves into the biological activity of β-endorphin, highlighting its mechanisms, clinical implications, and recent research findings.
Overview of this compound
β-Endorphin is derived from the pro-opiomelanocortin (POMC) precursor and primarily functions as an agonist for mu-opioid receptors throughout the body. It is synthesized in the pituitary gland and the hypothalamus and is released during stress or pain, contributing to analgesic effects and emotional regulation .
Pain Modulation : β-Endorphin is best known for its potent analgesic properties. It binds to mu-opioid receptors in the central nervous system (CNS), inhibiting pain transmission and enhancing pain relief. Studies have shown that individuals with chronic pain conditions often exhibit altered β-endorphin levels, suggesting its potential role as a biomarker for pain management .
Stress Response : The release of β-endorphin is closely linked to the hypothalamic-pituitary-adrenal (HPA) axis. In response to stress, β-endorphin levels increase, which can help mitigate the physiological effects of stress by promoting a sense of well-being .
Immune Regulation : Recent studies indicate that β-endorphin also has immunomodulatory effects. It can enhance the proliferation of lymphocytes and natural killer cells, suggesting a role in immune responses . Furthermore, it has been shown to suppress inflammatory cytokines like IL-1β and TNF-α, indicating potential therapeutic applications in autoimmune diseases .
Table 1: Summary of Clinical Findings Related to this compound
Case Studies
- Chronic Pain Management : In a study involving patients with chronic low back pain (CLBP), researchers found that increased plasma β-endorphin levels were associated with significant improvements in visual analog scale (VAS) scores after treatment. This indicates that monitoring β-endorphin levels could provide insights into treatment efficacy in chronic pain management .
- Non-Suicidal Self-Injury (NSSI) : A study focusing on female adults engaging in NSSI revealed that β-endorphin levels increased following self-injury acts. This suggests that individuals may engage in NSSI as a means to trigger the release of β-endorphins for pain relief or emotional regulation .
- Skin Injury Models : In animal models subjected to UVB irradiation, administration of β-endorphin demonstrated protective effects against skin damage by modulating inflammatory responses and promoting healing processes .
Future Directions
Research on β-endorphin continues to evolve, particularly regarding its therapeutic potential in various clinical settings. Further studies are needed to establish standardized protocols for measuring β-endorphin levels and to explore its efficacy across different populations and conditions.
Q & A
Q. Advanced
- Repeated-measures ANOVA to assess within-group changes over time.
- Post-hoc tests (e.g., Tukey’s HSD) to compare specific timepoints.
- Mixed-effects models to account for individual variability and missing data.
- Power analysis during planning to ensure adequate sample size (e.g., G*Power software) .
How can researchers reconcile contradictory findings in this compound's role in stress response across different study populations?
Q. Advanced
- Meta-analysis : Pool data from studies with comparable designs, adjusting for covariates (e.g., age, sex, baseline stress levels).
- Subgroup analysis : Stratify by population characteristics (e.g., clinical vs. healthy cohorts).
- Confounder adjustment : Use regression models to control for variables like cortisol levels or medication use .
What are the key considerations for ensuring reproducibility in this compound experimental protocols?
Q. Basic
- Standard operating procedures (SOPs) : Document reagent lot numbers, equipment calibration, and sample handling.
- Reagent validation : Use commercial kits with published validation data.
- Open protocols : Share detailed methods via platforms like protocols.io .
What ethical guidelines must be followed when conducting this compound research involving human participants, particularly in vulnerable populations?
Q. Advanced
- Informed consent : Clearly explain risks/benefits, especially in studies involving invasive procedures (e.g., repeated blood draws).
- IRB approval : Ensure protocols meet ethical standards for vulnerable groups (e.g., chronic pain patients).
- Data anonymization : Use coded identifiers to protect participant privacy .
How should researchers adjust their experimental design when investigating the interaction between this compound and other neurotransmitters like serotonin?
Q. Advanced
- Crossover designs : Test interventions (e.g., serotonin agonists) in the same subjects to reduce variability.
- Multiplex assays : Measure this compound and serotonin simultaneously using liquid chromatography-mass spectrometry (LC-MS).
- Covariate tracking : Monitor variables like diet, sleep, and comorbid conditions that affect both systems .
What are the common pitfalls in interpreting this compound data, and how can they be mitigated?
Q. Basic
- Overgeneralization : Avoid extrapolating findings from animal models to humans without validation.
- Assay limitations : Confirm that detection limits align with expected physiological ranges (e.g., pg/mL in plasma).
- Circadian effects : Standardize sampling times to control for diurnal fluctuations .
What frameworks (e.g., PICO, FINER) are most effective in formulating hypothesis-driven research questions on this compound's mechanisms?
Q. Advanced
- PICO framework : Define Population (e.g., postmenopausal women), Intervention (e.g., yoga), Comparison (e.g., sedentary controls), and Outcome (e.g., plasma this compound).
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does mindfulness meditation increase this compound levels in chronic pain patients compared to standard therapy?" .
How can open science practices enhance the transparency and impact of this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
